molecular formula C11H9ClN2O2S B1424972 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-14-7

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1424972
CAS No.: 1283109-14-7
M. Wt: 268.72 g/mol
InChI Key: UTPBSZXYIFIAHC-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins that mediate inflammation and pain . The compound’s interaction with COX-2 suggests its potential as an anti-inflammatory agent. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with COX-2 can lead to altered gene expression related to inflammation and pain response . Additionally, this compound may impact cellular metabolism by affecting the production of key metabolites involved in energy production and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX-2 activity . Higher doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the compound’s biochemical activity. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by solute carrier transporters, facilitating its entry into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern plays a crucial role in determining the compound’s biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This subcellular localization is critical for the compound’s role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves the following steps:

  • Formation of 4-Chloro-1,3-benzothiazole: This can be achieved by reacting 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding thioamide, which is then cyclized to form 4-chloro-1,3-benzothiazole[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Azetidine Ring Formation: The azetidine ring is introduced by reacting the 4-chloro-1,3-benzothiazole with an appropriate azetidine precursor under specific reaction conditions, such as the use of a strong base and a suitable solvent[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Carboxylation: [_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: [_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, often involving the addition of hydrogen atoms[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Substitution: Substitution reactions are common, where functional groups on the benzothiazole ring are replaced by other groups[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may include hydroxylated or carboxylated forms.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted derivatives with altered functional groups, leading to new chemical and biological activities.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as tuberculosis and cancer[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Comparison with Similar Compounds

  • Benzothiazole Derivatives: Other benzothiazole derivatives with different substituents on the benzene ring.

  • Azetidine Derivatives: Compounds containing the azetidine ring with various functional groups.

  • Carboxylic Acid Derivatives: Other carboxylic acids with different aromatic or heterocyclic structures.

Uniqueness: 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is unique due to its specific combination of the benzothiazole and azetidine rings, as well as the presence of the carboxylic acid group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPBSZXYIFIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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